molecular formula C8H11FO2 B13009092 4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one

4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one

Cat. No.: B13009092
M. Wt: 158.17 g/mol
InChI Key: YCYJEBIPIJQSJM-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one is a fluorinated organic compound with the molecular formula C8H11FO2 and a molecular weight of 158.17 g/mol . This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a cyclohexenone ring. It is primarily used in research and industrial applications due to its reactivity and selectivity.

Preparation Methods

The synthesis of 4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one involves several steps. One common synthetic route includes the fluorination of a precursor compound followed by cyclization and hydroxylation reactions. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Addition: The double bond in the cyclohexenone ring can undergo addition reactions with reagents like hydrogen bromide (HBr) or borane (BH3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to form strong bonds with target molecules. The hydroxyl group and cyclohexenone ring contribute to its binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one can be compared with other similar compounds, such as:

    3-Hydroxy-2,2-dimethylcyclohex-3-en-1-one: Lacks the fluorine atom, resulting in different reactivity and selectivity.

    4-Chloro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

    4-Fluoro-3-hydroxy-2,2-dimethylcyclohexanone: Lacks the double bond in the cyclohexenone ring, affecting its reactivity and stability.

The presence of the fluorine atom in this compound makes it unique, providing enhanced reactivity and selectivity compared to its analogs .

Properties

Molecular Formula

C8H11FO2

Molecular Weight

158.17 g/mol

IUPAC Name

4-fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one

InChI

InChI=1S/C8H11FO2/c1-8(2)6(10)4-3-5(9)7(8)11/h11H,3-4H2,1-2H3

InChI Key

YCYJEBIPIJQSJM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC(=C1O)F)C

Origin of Product

United States

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